molecular formula C18H20ClNOS2 B5155696 2-[(4-chlorophenyl)thio]-N-{2-[(3-methylbenzyl)thio]ethyl}acetamide

2-[(4-chlorophenyl)thio]-N-{2-[(3-methylbenzyl)thio]ethyl}acetamide

Cat. No. B5155696
M. Wt: 365.9 g/mol
InChI Key: IMLPQBDARRKRSD-UHFFFAOYSA-N
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Description

2-[(4-chlorophenyl)thio]-N-{2-[(3-methylbenzyl)thio]ethyl}acetamide is a chemical compound used in scientific research for its potential therapeutic properties. It is a member of the thioamide family and is known for its ability to inhibit certain enzymes in the body.

Mechanism of Action

The mechanism of action of 2-[(4-chlorophenyl)thio]-N-{2-[(3-methylbenzyl)thio]ethyl}acetamide involves the inhibition of cathepsin S and L enzymes. These enzymes are involved in the degradation of proteins and the presentation of antigens to immune cells. Inhibition of these enzymes can lead to a decrease in the activation of immune cells such as T-cells and B-cells, which can be useful in the treatment of autoimmune disorders and inflammatory conditions.
Biochemical and Physiological Effects:
2-[(4-chlorophenyl)thio]-N-{2-[(3-methylbenzyl)thio]ethyl}acetamide has been shown to have various biochemical and physiological effects. It has been found to inhibit the activity of cathepsin S and L enzymes, which can lead to a decrease in the activation of immune cells such as T-cells and B-cells. This inhibition can be useful in the treatment of autoimmune disorders and inflammatory conditions. Additionally, 2-[(4-chlorophenyl)thio]-N-{2-[(3-methylbenzyl)thio]ethyl}acetamide has been shown to have potential anti-cancer properties, as it can inhibit the growth and proliferation of cancer cells.

Advantages and Limitations for Lab Experiments

One advantage of using 2-[(4-chlorophenyl)thio]-N-{2-[(3-methylbenzyl)thio]ethyl}acetamide in lab experiments is its ability to selectively inhibit cathepsin S and L enzymes. This can be useful in studying the role of these enzymes in various physiological processes and diseases. However, one limitation of using this compound is its potential toxicity and side effects. Careful dosing and monitoring may be required to ensure the safety of lab animals and researchers.

Future Directions

There are several potential future directions for research on 2-[(4-chlorophenyl)thio]-N-{2-[(3-methylbenzyl)thio]ethyl}acetamide. One area of interest is its potential use in the treatment of autoimmune disorders and inflammatory conditions. Further studies are needed to determine the optimal dosing and administration of this compound in these conditions. Another area of interest is its potential use in cancer treatment. Studies are ongoing to determine the efficacy of this compound in inhibiting cancer cell growth and proliferation. Additionally, research is needed to determine the potential side effects and toxicity of this compound in humans.

Synthesis Methods

The synthesis of 2-[(4-chlorophenyl)thio]-N-{2-[(3-methylbenzyl)thio]ethyl}acetamide involves the reaction of 2-[(4-chlorophenyl)thio]acetic acid with 2-[(3-methylbenzyl)thio]ethylamine in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP). The resulting product is then purified using various techniques such as column chromatography or recrystallization.

Scientific Research Applications

2-[(4-chlorophenyl)thio]-N-{2-[(3-methylbenzyl)thio]ethyl}acetamide has been extensively studied for its potential therapeutic properties. It has been found to inhibit certain enzymes such as cathepsin S and L, which are involved in various physiological processes such as antigen presentation and protein degradation. This inhibition has been shown to have potential therapeutic applications in diseases such as cancer, autoimmune disorders, and inflammatory conditions.

properties

IUPAC Name

2-(4-chlorophenyl)sulfanyl-N-[2-[(3-methylphenyl)methylsulfanyl]ethyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H20ClNOS2/c1-14-3-2-4-15(11-14)12-22-10-9-20-18(21)13-23-17-7-5-16(19)6-8-17/h2-8,11H,9-10,12-13H2,1H3,(H,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IMLPQBDARRKRSD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)CSCCNC(=O)CSC2=CC=C(C=C2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H20ClNOS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

365.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-[(4-chlorophenyl)sulfanyl]-N-{2-[(3-methylbenzyl)sulfanyl]ethyl}acetamide

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